molecular formula C9H13NO3S2 B7072752 N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide

N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide

Cat. No.: B7072752
M. Wt: 247.3 g/mol
InChI Key: QBQAGEGQMZSWSZ-UHFFFAOYSA-N
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Description

N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom, which imparts unique chemical properties to its derivatives

Properties

IUPAC Name

N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S2/c1-3-15(12,13)9-5-4-8(14-9)6-10-7(2)11/h4-5H,3,6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQAGEGQMZSWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(S1)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide typically involves the functionalization of thiophene derivatives. One common method is the sulfonylation of thiophene, followed by the introduction of an acetamide group. The reaction conditions often involve the use of sulfonyl chlorides and amines under controlled temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding thiophene derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can form interactions with biological molecules, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide
  • N-[(5-ethylthiophen-2-yl)methyl]acetamide
  • N-[(5-methylthiophen-2-yl)methyl]acetamide

Uniqueness

N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties

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